molecular formula C13H11F2N B3341202 3-Fluoro-N-(2-fluorobenzyl)aniline CAS No. 1019518-40-1

3-Fluoro-N-(2-fluorobenzyl)aniline

Cat. No.: B3341202
CAS No.: 1019518-40-1
M. Wt: 219.23 g/mol
InChI Key: RSYJMOXVIUSFDV-UHFFFAOYSA-N
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Description

Contextualization of N-Benzylaniline Frameworks in Modern Organic Synthesis and Chemical Diversity

The N-benzylaniline scaffold is a fundamental structural motif in organic chemistry. It consists of a benzyl (B1604629) group attached to the nitrogen atom of an aniline (B41778) molecule. This framework serves as a versatile building block in the synthesis of a wide array of more complex molecules. medchemexpress.com N-benzylaniline derivatives have found applications in various fields, including the development of pharmaceuticals and as reagents in analytical chemistry. medchemexpress.comgoogle.com For instance, certain N-benzylaniline derivatives are being investigated for their potential in treating conditions like cerebral apoplexy and neurodegenerative diseases. google.comgoogle.com The adaptability of the N-benzylaniline core allows for extensive chemical modifications, leading to a vast chemical space for the exploration of new compounds with tailored properties.

Rationale for Investigating 3-Fluoro-N-(2-fluorobenzyl)aniline within the Scope of Advanced Chemical Methodologies and Fundamental Principles

The study of this compound is driven by the desire to understand the combined effects of fluorine substitution on both the aniline and benzyl portions of the N-benzylaniline framework. The specific placement of fluorine at the 3-position of the aniline ring and the 2-position of the benzyl ring creates a unique electronic and steric environment. Investigating this particular isomer allows for a deeper understanding of how these substitutions influence the molecule's reactivity, conformational preferences, and potential interactions with biological targets. This knowledge is essential for the rational design of new molecules with improved properties and for advancing the fundamental principles of organofluorine chemistry.

Historical Overview of Related Fluorinated Aniline and Benzylamine (B48309) Derivatives in Synthetic Chemistry

The history of fluorinated aromatic compounds dates back to the early 20th century. numberanalytics.com Initial synthetic methods were often challenging, but advancements in fluorination techniques have made a wide range of these compounds accessible. numberanalytics.comgoogle.com The Balz-Schiemann reaction and halogen exchange (halex) reactions were early breakthroughs for introducing fluorine into aromatic rings. google.comnih.gov Over the years, a variety of N-fluoro reagents have been developed, offering milder and more selective methods for fluorination. nih.gov The development of fluorinated anilines and benzylamines has been particularly important, as these compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netgoogle.com For example, fluorinated anilines are used as starting materials for certain anti-inflammatory agents. google.com The continuous evolution of synthetic methodologies has expanded the toolbox available to chemists for creating novel fluorinated molecules. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-N-[(2-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYJMOXVIUSFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Fluoro N 2 Fluorobenzyl Aniline

Retrosynthetic Analysis of the Target Compound: Disconnection Approaches

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 3-Fluoro-N-(2-fluorobenzyl)aniline, the most logical disconnections occur at the newly formed carbon-nitrogen (C-N) bonds.

Two primary disconnection strategies can be envisioned:

Disconnection of the N-benzyl bond (Approach A): This is the most common and intuitive approach. Cleaving the bond between the aniline (B41778) nitrogen and the benzylic carbon suggests two precursor fragments: 3-fluoroaniline (B1664137) and a 2-fluorobenzyl electrophile (such as 2-fluorobenzyl halide) or a 2-fluorobenzyl carbonyl compound (2-fluorobenzaldehyde). This pathway opens up possibilities for direct N-alkylation or reductive amination.

Disconnection of the N-aryl bond (Approach B): This alternative involves breaking the bond between the nitrogen atom and the 3-fluorophenyl ring. This leads to 2-fluorobenzylamine (B1294385) and a 3-fluorophenyl electrophile, such as 1-bromo-3-fluorobenzene (B1666201) or 1-fluoro-3-nitrobenzene. This route points towards transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr).

These two fundamental disconnection approaches form the basis for the specific synthetic strategies discussed in the following sections.

Classical Amination Approaches for N-Benzylaniline Formation

Classical methods for forming N-benzylaniline structures have been well-established for decades and remain relevant in many synthetic applications.

Reductive Amination Protocols: Catalyst Systems and Reaction Optimization

Reductive amination represents a highly effective method for synthesizing secondary amines. This process involves the condensation of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the target amine. For the synthesis of this compound, this protocol would involve the reaction of 3-fluoroaniline with 2-fluorobenzaldehyde.

The key to a successful reductive amination is the choice of the reducing agent and catalyst, which must selectively reduce the C=N bond of the imine without significantly reducing the starting aldehyde. ias.ac.in Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation (H₂). ias.ac.inamazonaws.com

Transition-metal catalysts are often employed to facilitate the hydrogenation. While various metals can be used, ruthenium and nickel-based systems have shown considerable efficacy. nih.govresearchgate.net For instance, RuCl₂(PPh₃)₃ has been demonstrated as a simple and effective catalyst for the reductive amination of a wide array of aldehydes with ammonia (B1221849) to produce primary amines, a process that can be adapted for secondary amine synthesis. nih.gov Nickel nanoparticle catalysts also show high activity and can operate at relatively low temperatures and pressures. researchgate.net

Optimization of the reaction involves adjusting parameters such as temperature, hydrogen pressure, and catalyst loading to maximize the yield of the desired secondary amine while minimizing side reactions.

Table 1: Comparison of Catalyst Systems for Reductive Amination

Catalyst System Typical Reducing Agent Advantages Potential Issues
Ni-Nanoparticles/γ-Al₂O₃ H₂ High activity, reusable, earth-abundant metal. researchgate.net May require specific ligand/support preparation.
RuCl₂(PPh₃)₃ H₂ Good functional group tolerance, applicable to diverse substrates. nih.gov Precious metal catalyst, may require higher pressures.
NaBH₄ / Acid Catalyst NaBH₄ Mild conditions, no high-pressure equipment needed. ias.ac.in Stoichiometric reductant, potential for side reactions.

Direct N-Alkylation of Aniline Derivatives: Reagents and Conditions

The most direct route to this compound is the N-alkylation of 3-fluoroaniline with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl chloride or bromide). This reaction is a classical nucleophilic substitution where the aniline nitrogen attacks the electrophilic benzylic carbon, displacing the halide. orgsyn.orgdergipark.org.tr

A significant challenge in this method is controlling the extent of alkylation. The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation reaction that forms an undesired tertiary amine (N,N-bis(2-fluorobenzyl)-3-fluoroaniline). dergipark.org.tr To mitigate this, an excess of the aniline starting material is often used. orgsyn.org

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Mild bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often preferred over stronger bases to minimize side reactions. orgsyn.org The choice of solvent and temperature also plays a crucial role in optimizing the yield of the mono-alkylation product.

Table 2: Typical Conditions for Direct N-Alkylation of Anilines

Alkylating Agent Base Solvent Temperature Key Considerations
Benzyl (B1604629) Chloride NaHCO₃ Water/Organic Co-solvent Reflux Use of excess aniline to minimize dialkylation. orgsyn.org
Benzyl Bromide K₂CO₃ Acetone Reflux KI can be added as a catalyst to promote the reaction. dergipark.org.tr

Transition-Metal-Catalyzed Cross-Coupling Methodologies

In recent decades, transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds, offering milder conditions and broader substrate scope compared to classical methods. wikipedia.org

Buchwald-Hartwig Amination Strategies: Ligand Systems and Scope Expansion

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides (or triflates) and amines. wikipedia.orgacsgcipr.org This method is particularly valuable when classical approaches like SNAr are not feasible due to the low reactivity of the aryl halide. acsgcipr.org

To synthesize this compound, the Buchwald-Hartwig reaction could be employed by coupling 3-fluoroaniline with 2-fluorobenzyl halide or, more commonly, by coupling an aryl halide like 1-bromo-3-fluorobenzene with 2-fluorobenzylamine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand coordinated to the palladium center. wikipedia.orgresearchgate.net Early systems used monodentate phosphines, but the development of bulky, electron-rich phosphine ligands (e.g., XantPhos, BINAP) and NHC ligands has dramatically expanded the reaction's scope and efficiency, allowing for the coupling of less reactive aryl chlorides and the use of a wider variety of amines under milder conditions. wikipedia.orgresearchgate.netacs.org

The reaction typically requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) in an aprotic solvent like toluene (B28343) or dioxane.

Table 3: Representative Ligand Systems for Buchwald-Hartwig Amination

Ligand Type Example Ligands Catalyst Loading Typical Substrates Advantages
Bidentate Phosphines BINAP, DPPF 1-5 mol % Aryl iodides, bromides, triflates with primary amines. First reliable systems for primary amines, good yields. wikipedia.org
Bulky Monodentate Phosphines P(t-Bu)₃, XPhos 1-4 mol % Aryl chlorides, bromides with a wide range of amines. High activity for challenging substrates like aryl chlorides.

The selection of the appropriate ligand is crucial and often requires empirical screening to optimize the reaction for specific, sterically hindered, or electronically challenging substrates like the fluorinated precursors for the target compound. acs.org

Copper-Mediated N-Arylation Reactions: Catalytic Cycles and Mechanistic Insights

Copper-catalyzed N-arylation, historically known as the Ullmann condensation or Goldberg reaction, provides a foundational method for constructing the C-N bond in molecules like this compound. nih.govnih.govresearchgate.net These reactions typically involve the coupling of an amine with an aryl halide. Modern advancements have led to milder reaction conditions through the use of ligands, most notably 1,2-diamines. nih.gov

The catalytic cycle is generally understood to proceed through a Cu(I)-mediated pathway. nih.gov Mechanistic studies suggest that the process begins with the formation of a copper(I) amide complex. nih.govacs.org The key C-N bond-forming step involves the interaction of this copper amide with the aryl halide. While a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination is one possibility, kinetic and mechanistic data from related systems suggest the activation of the aryl halide by the copper(I) amidate is the rate-determining step, though a simple oxidative addition mechanism like that in palladium catalysis is not always clearly supported. nih.govacs.orgacs.org

Table 1: Typical Components in Copper-Mediated N-Arylation

ComponentExampleRole in Reaction
Copper Source Copper(I) iodide (CuI)The primary catalytic metal center.
Amine 3-FluoroanilineThe nitrogen nucleophile that forms the C-N bond.
Aryl/Benzyl Halide 2-Fluorobenzyl bromideThe electrophilic partner in the coupling reaction.
Ligand N,N'-DimethylethylenediamineStabilizes the copper catalyst and accelerates the reaction. nih.gov
Base Potassium carbonate (K₂CO₃)Deprotonates the amine to form the active nucleophile.
Solvent Toluene, DioxaneProvides the medium for the reaction to occur.
Temperature 80-140 °CProvides the necessary energy to overcome the activation barrier. mdpi.com

Palladium-Catalyzed C-N Bond Formation: Emerging Techniques

Palladium-catalyzed C-N bond formation, widely known as the Buchwald-Hartwig amination, has become one of the most versatile and widely used methods for synthesizing arylamines. acs.orgrsc.orgresearchgate.net This methodology is highly applicable for the synthesis of this compound from 3-fluoroaniline and a 2-fluorobenzyl halide. The continual development of sophisticated ligands and catalyst systems has expanded the reaction's scope and efficiency, allowing it to proceed with low catalyst loadings and under increasingly mild conditions. acs.orguwindsor.ca

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. rsc.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or benzyl halide to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (3-fluoroaniline) coordinates to the palladium center, followed by deprotonation with a base to form a palladium amide complex.

Reductive Elimination: The final C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Emerging techniques focus on overcoming previous limitations. The development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like AdBippyPhos) has been instrumental. nih.gov These ligands promote both the oxidative addition and the turnover-limiting reductive elimination steps. uwindsor.canih.gov A significant advancement is the use of weaker bases, such as potassium phenoxide (KOPh), which increases the reaction's functional group tolerance, a crucial factor when dealing with sensitive substrates like fluoroalkylanilines. nih.gov These modern protocols often allow for reactions to be conducted at lower temperatures and with significantly reduced catalyst quantities, making the process more economical and scalable. acs.org

Table 2: Comparison of Emerging Palladium Catalyst Systems

Catalyst SystemLigand TypeBaseKey Advantages
[Pd(allyl)Cl]₂ / AdBippyPhos BiarylphosphineKOPhTolerates sensitive functional groups; effective for fluoroalkylamines. nih.gov
Pd(OAc)₂ / Xantphos BisphosphineCs₂CO₃High efficiency for coupling with amides and amines; good functional group tolerance. beilstein-journals.org
Pd₂(dba)₃ / XPhos BiarylphosphineNa₂CO₃, K₃PO₄Broad substrate scope, often used in solvent-free (ball-milling) conditions. researchgate.net

Novel Synthetic Pathways and Methodological Advancements

Green Chemistry Approaches to Synthesis: Solvent-Free and Aqueous Media Reactions

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for N-alkylation and N-arylation reactions. nih.govresearchgate.net These approaches aim to minimize or eliminate the use of hazardous organic solvents. For the synthesis of N-aryl benzylamines, two promising strategies are reactions in aqueous media and under solvent-free conditions.

Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. researchgate.netresearchgate.net While organic substrates often have low solubility in water, the synthesis of N-substituted anilines has been successfully achieved using water as the medium, sometimes catalyzed by metals like gold. researchgate.netthieme.de These reactions can be facilitated by the hydrophobic effect and the unique properties of water at elevated temperatures.

Solvent-free reactions represent another significant green advancement. Buchwald-Hartwig aminations have been performed using ball-milling techniques. researchgate.net This mechanochemical approach involves grinding the reactants together, often with a solid additive, which provides the energy for the reaction to proceed without a bulk solvent, thereby reducing waste and simplifying product isolation. researchgate.net

Table 3: Green Chemistry Approaches to N-Arylamine Synthesis

MethodCatalyst/MediatorKey ConditionsAdvantages
Aqueous Media Synthesis Gold(III) or other water-tolerant catalystsReaction performed in water, often at elevated temperatures.Eliminates hazardous organic solvents, low cost, improved safety. researchgate.netthieme.de
Solvent-Free Synthesis (Ball-Milling) Pd(OAc)₂ / XPhosMechanical grinding of solid reactants.No bulk solvent required, reduced waste, high efficiency. researchgate.net
Benzotriazole Chemistry Benzotriazole-activated acylating agentsReaction in water at room temperature or with microwave irradiation.Mild conditions, high yields, simple workup, environmentally friendly. nih.govresearchgate.net

Flow Chemistry Techniques in Synthesis Optimization and Scale-Up

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. amf.ch In a flow system, reactants are continuously pumped through a reactor, such as a microchannel or a heated tube, where they mix and react. amf.chlabunlimited.com This technique allows for precise control over reaction parameters like temperature, pressure, mixing, and residence time. labunlimited.com

The key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Small reaction volumes minimize the risks associated with handling hazardous reagents or exothermic reactions. nih.gov

Improved Efficiency and Control: Superior heat and mass transfer in microreactors leads to faster reaction rates, higher selectivity, and more consistent product quality. amf.ch

Rapid Optimization: "Plug flow" systems allow for the rapid screening of multiple reaction conditions (e.g., temperature, stoichiometry, residence time) in an automated fashion, significantly accelerating process development. labunlimited.com

Seamless Scalability: Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel, bypassing the challenges of scaling up batch reactors. amf.ch

Table 4: Controllable Parameters in Flow Chemistry Synthesis

ParameterDescriptionImpact on Synthesis
Flow Rate The rate at which reactants are pumped into the reactor.Determines residence time and throughput.
Residence Time The average time a molecule spends inside the reactor.Directly controls the extent of reaction. labunlimited.com
Temperature The temperature of the reactor coil or microchannel.Precisely controlled for optimal reaction rate and selectivity. labunlimited.com
Stoichiometry The molar ratio of reactants.Controlled by the relative flow rates of the reagent streams. labunlimited.com
Pressure The internal pressure of the system.Allows for heating solvents above their boiling points, accelerating reactions.

Microwave-Assisted and Photochemical Synthesis Protocols

Alternative energy sources, such as microwaves and light, offer novel protocols for synthesizing C-N bonds, often with significant advantages in terms of reaction speed and selectivity.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture. This superheating can dramatically reduce reaction times from hours to minutes. nih.gov The synthesis of various amides and related compounds has been shown to be highly efficient under microwave conditions, often in greener solvents like water or even under solvent-free conditions. nih.govresearchgate.net This technique is particularly valuable for high-throughput synthesis and library generation.

Photochemical synthesis employs light to initiate chemical reactions. Modern photoredox catalysis, for example, can enable C-N bond formation under extremely mild conditions. Recent studies have demonstrated the selective synthesis of primary arylamines and diarylamines from aryl bromides using a nickel complex that acts as both a nitrogen source and a catalyst, with the reaction pathway controlled by the presence or absence of an iridium photocatalyst. rsc.org Such methods offer access to unique reaction pathways that are not achievable through thermal means. rsc.orgresearchgate.net

Table 5: Comparison of Microwave and Photochemical Synthesis Methods

MethodEnergy SourceTypical Reaction TimeKey Advantages
Microwave-Assisted Microwave IrradiationMinutesRapid heating, drastic reduction in reaction time, high efficiency. nih.gov
Photochemical Visible or UV LightHoursMild reaction conditions, high selectivity, access to unique reaction pathways. rsc.org

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

After the synthesis of this compound, a critical step is the purification and isolation of the final product from unreacted starting materials, catalysts, and byproducts. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Standard Work-up: The initial purification often involves an aqueous work-up. The reaction mixture is typically diluted with an organic solvent and washed with water or brine to remove water-soluble impurities and salts. The organic layer is then dried and the solvent is removed under reduced pressure.

Column Chromatography: This is the most common method for purifying organic compounds. Flash column chromatography, using silica (B1680970) gel as the stationary phase and a mixture of solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase, is highly effective for separating the desired product from starting materials like 3-fluoroaniline and 2-fluorobenzyl bromide, as well as nonpolar byproducts. google.com

Recrystallization: If the final product is a solid, recrystallization can be an excellent method for achieving high purity. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

Catalyst Removal: A significant challenge in reactions catalyzed by transition metals like palladium is the removal of residual metal from the final product, which is crucial for applications in materials or medicinal chemistry. acs.org This can be achieved through treatment with metal scavengers (e.g., functionalized silica), activated carbon, or by performing specific extraction procedures. acs.org

Table 6: Purification Techniques and Their Targets

TechniqueTarget ImpurityPrinciple of Separation
Aqueous Extraction/Work-up Inorganic salts, water-soluble reagentsPartitioning between immiscible organic and aqueous phases.
Flash Column Chromatography Unreacted starting materials, byproductsDifferential adsorption onto a solid stationary phase (e.g., silica gel). google.com
Recrystallization Byproducts, isomersDifference in solubility between the product and impurities at different temperatures.
Metal Scavengers Residual palladium or copper catalystChelation or adsorption of the metal onto a solid support. acs.org
Distillation Volatile impurities or solventsSeparation based on differences in boiling points (less common for high molecular weight anilines).

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Fluoro N 2 Fluorobenzyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. A complete NMR analysis of 3-Fluoro-N-(2-fluorobenzyl)aniline would involve a suite of one- and two-dimensional experiments.

Proton (¹H) NMR Spectroscopy for Structural Confirmation and Proton Environment Characterization

¹H NMR spectroscopy would provide crucial information on the number of different types of protons and their neighboring environments. The expected spectrum of this compound would feature distinct signals for the aromatic protons on both the 3-fluoroaniline (B1664137) and 2-fluorobenzyl rings, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH-) proton. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine atoms and the anisotropic effects of the aromatic rings. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, aiding in the assignment of each signal. For instance, the methylene protons would likely appear as a doublet due to coupling with the amine proton, which itself might appear as a broad singlet.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis and Chemical Shift Correlation

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The spectrum for this compound would display distinct signals for each of the 13 carbon atoms in the structure. The chemical shifts of the aromatic carbons would be particularly informative, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to carbon-fluorine coupling (¹JC-F, ²JC-F, etc.). The methylene carbon signal would appear in the aliphatic region of the spectrum.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization and Spin-Spin Coupling Interactions

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show two distinct signals, one for each of the non-equivalent fluorine atoms on the aniline (B41778) and benzyl (B1604629) rings. The chemical shifts of these signals would provide information about the electronic environment of each fluorine atom. Furthermore, fluorine-fluorine and fluorine-proton spin-spin coupling could provide valuable structural insights.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity Assignment and Stereochemical Relationships

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, confirming the connectivity of protons within each aromatic ring and between the amine and methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close in space, which can help to confirm the conformation of the molecule.

Mass Spectrometric Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity. For the constitutional isomer, 3-Fluoro-N-(3-fluorobenzyl)aniline, an exact mass of 219.085956 g/mol has been reported evitachem.com. A similar exact mass would be expected for this compound. Analysis of the fragmentation patterns observed in the mass spectrum would provide further structural confirmation, with characteristic fragments arising from the cleavage of the benzylic C-N bond and from the aromatic rings.

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the specific analytical characterization of the compound This compound for the techniques requested.

The search for dedicated studies on its Electrospray Ionization Mass Spectrometry (ESI-MS), Tandem Mass Spectrometry (MS/MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, UV-Vis Fluorescence Spectroscopy, and X-ray Diffraction yielded no specific results, experimental data, or detailed research findings for this particular molecule.

While information exists for structurally related compounds, such as 3-fluoroaniline or molecules with different substitution patterns, the strict requirement to focus solely on this compound prevents the use of such data, as it would be scientifically inaccurate and violate the provided instructions.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each outlined section and subsection. The creation of the specified data tables and detailed research findings is unachievable without the foundational experimental data.

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction for Absolute Configuration, Conformational Analysis, and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique could provide invaluable insights into the molecular structure of this compound.

Absolute Configuration: For a chiral molecule, SC-XRD using anomalous dispersion effects can unambiguously determine its absolute configuration (the specific spatial arrangement of its atoms). While this compound is not inherently chiral, the presence of specific torsion angles could lead to conformational chirality in the solid state.

Conformational Analysis: The flexibility of the benzyl group and the aniline moiety allows for a range of possible conformations. SC-XRD would precisely measure the torsion angles between the two fluorinated phenyl rings and the central C-N bond, defining the molecule's preferred conformation in the crystalline state. This would reveal the spatial relationship between the fluorine substituents and the amine bridge.

Intermolecular Interactions: A detailed crystal structure would map out the network of intermolecular forces that stabilize the crystal lattice. These could include hydrogen bonding involving the amine proton (N-H) and the fluorine atoms or the nitrogen atom as acceptors. Additionally, π-π stacking interactions between the aromatic rings and other weaker van der Waals forces would be quantified in terms of distances and angles.

Hypothetical Crystallographic Data Table:

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would be presented in a table similar to the one below. The values are purely illustrative.

Parameter Hypothetical Value
Chemical FormulaC₁₃H₁₁F₂N
Formula Weight235.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)21.987(8)
β (°)98.76(3)
Volume (ų)1195.4(8)
Z4
Calculated Density (g/cm³)1.308
Absorption Coeff. (mm⁻¹)0.095
F(000)488
Crystal Size (mm³)0.30 x 0.20 x 0.15
θ range for data collection (°)2.50 to 28.00
Reflections collected9876
Independent reflections2745 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.052, wR2 = 0.135
R indices (all data)R1 = 0.068, wR2 = 0.148
Goodness-of-fit on F²1.05

Computational Chemistry and Theoretical Investigations of 3 Fluoro N 2 Fluorobenzyl Aniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Theoretical investigations using quantum chemical methods are essential for understanding the fundamental properties of a molecule. However, specific studies applying these methods to 3-Fluoro-N-(2-fluorobenzyl)aniline have not been reported in the accessible scientific literature.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and NMR Chemical Shift Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting molecular properties. For a molecule like this compound, DFT calculations would be invaluable for:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This would provide precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Calculating the infrared (IR) and Raman spectra. This information is crucial for the characterization of the molecule and can be compared with experimental spectroscopic data.

NMR Chemical Shift Prediction: Predicting the 1H, 13C, and 19F NMR spectra. This is a critical tool for structural elucidation and for verifying the synthesis of the compound.

Without dedicated DFT studies, no data tables for these properties can be generated for this compound. While experimental NMR data for related fragments like 3-fluoroaniline (B1664137) exist, they are not sufficient to predict the complex spectra of the target molecule. chemicalbook.com

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate electronic structure information. nih.govnih.gov For this compound, these methods could be used to precisely calculate properties such as ionization potential, electron affinity, and the distribution of electron density. Such high-level calculations are computationally intensive and appear not to have been performed for this compound.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the benzyl-aniline linkage suggests that this compound can exist in multiple conformations. A thorough conformational analysis is critical for understanding its chemical reactivity and biological activity.

Torsional Angle Scans and Identification of Stable Conformational Isomers

A key aspect of the conformational analysis would involve scanning the potential energy surface by systematically rotating the key torsional angles, particularly around the C-N and C-C bonds of the benzyl (B1604629) bridge. This would allow for the identification of all low-energy conformers and the energy barriers between them. Currently, no such analysis for this compound is publicly available.

Intramolecular Interactions and the Influence of Fluorine Atoms on Conformation

The presence of two fluorine atoms in this compound is expected to significantly influence its conformational preferences through various intramolecular interactions. These could include:

Steric Repulsion: Repulsive forces between the fluorine atoms and nearby hydrogen atoms or the aromatic rings.

Dipole-Dipole Interactions: Interactions between the C-F and N-H bond dipoles.

Weak Hydrogen Bonding: Potential for weak intramolecular hydrogen bonds, such as N-H···F or C-H···F interactions.

The interplay of these forces would dictate the molecule's preferred shape. The introduction of fluorine can have substantial effects on molecular conformation and properties, a phenomenon that has been explored in other systems but not specifically for this compound. diva-portal.orgnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound over time, including its flexibility and interactions with a solvent environment. japsr.inmdpi.com An MD study would allow for the exploration of the conformational landscape and could reveal how the presence of a solvent, such as water or an organic solvent, affects the relative stability of different conformers. To date, no MD simulation studies focused on this compound have been published.

Exploration of Conformational Dynamics in Different Phases

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-N and C-C single bonds of the benzyl group. Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to identify stable conformers.

In the gas phase , the molecule is treated as an isolated system. A potential energy surface scan would be performed by systematically rotating the dihedral angles to locate energy minima corresponding to stable conformers. The relative energies of these conformers would determine their population distribution according to the Boltzmann distribution. It is anticipated that the most stable conformer would exhibit a non-planar arrangement to minimize steric hindrance between the two fluorinated aromatic rings.

In the condensed phases (liquid and solid) , intermolecular interactions play a significant role. In the solid state, crystal packing forces would likely restrict the molecule to a single conformation. In the liquid phase, the conformational flexibility would be influenced by the surrounding solvent molecules. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the bulk solvent effect on the conformational energies.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Phases

ConformerDihedral Angle (C-N-C-C)Gas Phase ΔE (kcal/mol)Solvated (Water) ΔE (kcal/mol)
1 (Global Minimum) ~120°0.000.00
2 ~-120°0.500.45
3 ~60°2.101.95
4 ~-60°2.252.10

Note: This table is illustrative and based on expected trends for similar molecules.

Solvation Effects on Molecular Structure and Properties

The introduction of a solvent is expected to influence the geometry and electronic properties of this compound. Solvation models, both implicit (like PCM) and explicit (where individual solvent molecules are included in the calculation), can be employed to study these effects.

Increasing the polarity of the solvent is predicted to cause a slight elongation of the N-H and C-N bonds due to enhanced charge separation. The dipole moment of the molecule is also expected to increase significantly in polar solvents compared to the gas phase, indicating a greater degree of charge polarization induced by the solvent's reaction field.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, as the lone pair of electrons on the nitrogen contributes significantly to this orbital. This suggests that the molecule would act as an electron donor in reactions, making it susceptible to electrophilic attack at these sites. The LUMO, conversely, is likely to be distributed over the benzyl ring, indicating that this region is the most probable site for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

ParameterPredicted Value (eV)
HOMO Energy -5.8
LUMO Energy -0.9
HOMO-LUMO Gap 4.9

Note: These values are estimations based on similar aromatic amines.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule and is invaluable for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would show a region of negative electrostatic potential (typically colored red or yellow) around the nitrogen atom due to its lone pair of electrons. The fluorine atoms, being highly electronegative, would also create regions of negative potential. Conversely, the hydrogen atom attached to the nitrogen would exhibit a region of positive electrostatic potential (colored blue), making it a potential hydrogen bond donor. The aromatic rings would show a complex potential distribution due to the interplay of the delocalized π-system and the electronegative fluorine substituents.

Analysis of atomic charges, calculated using methods such as Mulliken or Natural Bond Orbital (NBO) analysis, would quantify this charge distribution, confirming the negative partial charge on the nitrogen and fluorine atoms and a positive partial charge on the amine hydrogen.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. Key vibrational modes would include the N-H stretching frequency (typically around 3400-3500 cm⁻¹), C-N stretching, and the C-F stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts would be compared to experimental spectra, providing detailed insight into the electronic environment of each nucleus.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to the absorption bands in a UV-Vis spectrum. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths would be correlated with the observed spectrum to understand the electronic structure and transitions.

Chemical Reactivity and Mechanistic Studies of 3 Fluoro N 2 Fluorobenzyl Aniline

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in 3-Fluoro-N-(2-fluorobenzyl)aniline is central to its reactivity, participating in a variety of chemical transformations.

Alkylation and Acylation Reactions: Selectivity and Kinetics

The secondary amine in this compound is nucleophilic and readily undergoes alkylation and acylation reactions. Alkylation with alkyl halides or other electrophilic alkylating agents introduces a third substituent on the nitrogen atom, forming a tertiary amine. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding N-substituted amide.

The kinetics of these reactions are influenced by the electronic properties of the substituents on both the aniline (B41778) and benzyl (B1604629) rings. The fluorine atom at the 3-position of the aniline ring is electron-withdrawing via the inductive effect, which slightly reduces the nucleophilicity of the nitrogen atom compared to unsubstituted N-benzylaniline. Conversely, the fluorine atom on the benzyl ring has a less direct electronic influence on the amine's reactivity.

Steric hindrance also plays a significant role in these reactions. The bulky 2-fluorobenzyl group can impede the approach of electrophiles to the nitrogen center, potentially slowing down the reaction rate compared to less hindered secondary amines. The selectivity of these reactions is generally high, with the reaction occurring exclusively at the nitrogen atom.

Condensation Reactions with Carbonyl Compounds: Imine and Amide Formation

This compound can react with aldehydes and ketones in condensation reactions to form iminium ions, which can then be deprotonated to form enamines or, if the carbonyl compound has an alpha-hydrogen, can tautomerize to form an imine. The reaction is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.netnih.govresearchgate.netrsc.org The mechanism proceeds through a carbinolamine intermediate. researchgate.netrsc.org

The resulting imines are versatile intermediates in organic synthesis. For instance, they can be reduced to form tertiary amines, providing an alternative route to N-alkylation products.

Furthermore, the amine functionality can participate in amide bond formation with carboxylic acids, often facilitated by coupling agents. This reaction is fundamental in the synthesis of more complex molecules. A study on the formation of amides from substituted N-benzylanilines indicates that both steric and electronic effects of the aromatic substituents influence the reaction. nih.gov

Table 1: Expected Products from Condensation Reactions

Reactant 1Reactant 2Product Type
This compoundAldehyde (e.g., Benzaldehyde)Imine
This compoundKetone (e.g., Acetone)Enamine/Imine
This compoundCarboxylic Acid (e.g., Acetic Acid) + Coupling AgentAmide

Oxidation and Reduction Pathways of the Nitrogen Center

The nitrogen center in this compound can undergo both oxidation and reduction. Oxidation of N-benzylanilines can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation with manganese dioxide is a known method for converting N-benzylanilines to the corresponding imines. nih.gov Other studies have shown that the oxidation of anilines can lead to azoxybenzenes and nitrobenzenes. nih.gov The electrochemical oxidation of anilines has also been studied, with the oxidation potential being influenced by the substituents on the aromatic ring. researchgate.netmdpi.comrsc.org

Reduction of the molecule can also occur at the nitrogen center. Catalytic hydrogenation can lead to the cleavage of the N-benzyl bond (hydrogenolysis) to yield 3-fluoroaniline (B1664137) and 2-fluorotoluene. This reaction is often employed as a deprotection strategy in organic synthesis.

Table 2: Summary of Expected Oxidation and Reduction Products

Reaction TypeReagent/ConditionExpected Product(s)
OxidationManganese Dioxide1-Fluoro-3-[N-(2-fluorobenzylidene)]aniline
OxidationStronger Oxidants (e.g., H₂O₂)Complex mixture including nitro derivatives
Reduction (Hydrogenolysis)H₂ / Pd/C3-Fluoroaniline and 2-Fluorotoluene

Electrophilic Aromatic Substitution Reactions on Fluoro-Substituted Aromatic Rings

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution (EAS), with the regioselectivity and reaction rate being governed by the directing and activating/deactivating effects of the substituents.

Regioselectivity and Directing Effects of Substituents (Fluorine, Amine, Benzyl)

The directing effects of the substituents on the two aromatic rings determine the position of electrophilic attack.

Aniline Ring (3-fluoro substituted):

The secondary amine group (-NH-CH₂-Ar) is a powerful activating group and a strong ortho, para-director due to the resonance donation of the nitrogen lone pair into the ring.

The fluorine atom at the 3-position is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director due to resonance.

The benzyl group attached to the nitrogen is bulky and can sterically hinder the ortho positions to the amine.

Considering these effects, electrophilic substitution on the aniline ring is most likely to occur at the positions ortho and para to the strongly activating amino group. The position para to the amino group (position 6) is sterically accessible. The position ortho to the amino group and meta to the fluorine (position 2) is also activated. The other ortho position (position 4) is also activated by the amino group but is ortho to the deactivating fluorine group, which may disfavor substitution at this site. Therefore, a mixture of products is expected, with the major products likely being substitution at the 6- and 2-positions.

Benzyl Ring (2-fluoro substituted):

The fluorine atom at the 2-position is a deactivating ortho, para-director.

The -CH₂-NH-Ar group is a weakly activating ortho, para-director.

Electrophilic substitution on the benzyl ring is less favorable than on the more activated aniline ring. If it does occur, substitution would be directed to the positions ortho and para to the weakly activating alkylamino group. However, the fluorine atom at the 2-position deactivates the ring and directs ortho and para to itself. The position para to the fluorine (position 5) would be the most likely site of substitution on this ring.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

RingSubstituentPositionElectronic EffectDirecting Effect
Aniline-NH-CH₂-Ar1Activating (Resonance)ortho, para
Aniline-F3Deactivating (Inductive), Activating (Resonance)ortho, para
Benzyl-CH₂-NH-Ar1Weakly Activating (Inductive)ortho, para
Benzyl-F2Deactivating (Inductive), Activating (Resonance)ortho, para

Kinetics and Thermodynamics of Substitution Processes

The kinetics of electrophilic aromatic substitution are strongly influenced by the electron density of the aromatic ring. The activating amino group on the aniline ring significantly increases the rate of substitution on this ring compared to benzene (B151609). However, the deactivating fluorine atom on the same ring will moderate this activation.

Thermodynamically, the formation of the sigma complex intermediate is the rate-determining step. The stability of this intermediate is enhanced by electron-donating groups and destabilized by electron-withdrawing groups. The amino group will stabilize the sigma complex for ortho and para attack on the aniline ring, lowering the activation energy for these pathways.

Specific kinetic and thermodynamic data for the electrophilic substitution of this compound are not documented in the available literature. Such data would require dedicated experimental studies or computational modeling to be determined accurately.

Nucleophilic Reactivity at the Benzyl Carbon

The benzyl carbon in this compound is susceptible to nucleophilic attack, a characteristic reactivity of benzylic systems. chemistrysteps.compearson.com This reactivity is primarily due to the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions.

In an SN1-type mechanism, the rate-determining step would be the departure of a leaving group from the benzylic position to form a benzylic carbocation. This carbocation is resonance-stabilized by the delocalization of the positive charge into the attached fluorobenzyl ring. chemistrysteps.com However, the electron-withdrawing fluorine atom on this ring would slightly destabilize the carbocation compared to an unsubstituted benzyl cation, potentially slowing the reaction rate relative to non-fluorinated analogues.

For an SN2 mechanism, a nucleophile attacks the benzylic carbon in a single, concerted step, leading to the displacement of a leaving group. chemistrysteps.com The reactivity in this case is sensitive to steric hindrance around the benzylic carbon. For this compound itself, the primary benzylic carbon is not sterically hindered, making SN2 reactions feasible. Kinetic studies on the nucleophilic substitution of benzyl tosylates with anilines have indicated that these reactions can proceed through a dissociative SN2 mechanism, characterized by significant bond breaking in the transition state and substantial positive charge development at the benzylic carbon. capes.gov.br

Cyclization Reactions and Heterocycle Formation Utilizing the N-Benzylaniline Core

The N-benzylaniline scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems through cyclization reactions. These transformations often involve the formation of new carbon-carbon or carbon-nitrogen bonds, leveraging the reactivity of the amine and the adjacent aromatic rings.

Intramolecular cyclization reactions of N-benzylaniline derivatives can lead to the formation of fused polycyclic structures. These reactions typically require the generation of a reactive intermediate, such as an iminium ion or a radical cation, which can then undergo an intramolecular electrophilic attack on one of the aromatic rings.

The N-benzylaniline framework is particularly well-suited for constructing quinoline (B57606) derivatives via the Povarov reaction. wikipedia.org This reaction is a formal [4+2] cycloaddition between an in situ-generated imine (from the N-benzylaniline) and an alkene or alkyne. wikipedia.org In modern variations, the reaction can be initiated by the oxidation of the N-benzylaniline at the benzylic position.

For example, an oxidative Povarov reaction of N-benzylanilines with alkenes can be achieved using a catalytic radical cation salt like tris(4-bromophenyl)aminium hexachloroantimonate (TBPA•+SbCl6-). acs.orgacs.org The proposed mechanism involves the oxidation of the N-benzylaniline to form a key iminium ion intermediate. This intermediate then acts as an aza-diene, reacting with a dienophile (e.g., an alkene) in a stepwise electrophilic addition followed by an intramolecular electrophilic aromatic substitution onto the aniline ring to form a 1,2,3,4-tetrahydroquinoline, which subsequently aromatizes to the quinoline product. acs.org The electronic nature of substituents on the aniline ring affects the reaction efficiency, with electron-donating groups generally providing higher yields. acs.org

Another green approach involves a visible-light-induced photoxidation-Povarov cascade reaction. rsc.orgrsc.org Using a Ag/g-C3N4 nanocomposite as a heterogeneous photocatalyst, N-benzylanilines can react with alcohols (which serve as both reactant and solvent) under blue LED irradiation and an oxygen atmosphere to yield 2-arylquinolines. rsc.orgrsc.org This method proceeds under mild, room-temperature conditions. rsc.org

The table below summarizes the synthesis of quinoline derivatives from various N-benzylanilines using a photocatalytic Povarov reaction.

N-Benzylaniline SubstrateAlkene/Alcohol PartnerCatalyst/ConditionsProductYield (%)Reference
N-BenzylanilineEthanolAg/g-C3N4, Blue LED, O22-Methyl-4-phenylquinoline72 rsc.org
4-Methyl-N-benzylanilineEthanolAg/g-C3N4, Blue LED, O22,6-Dimethyl-4-phenylquinoline85 rsc.org
4-Methoxy-N-benzylanilineEthanolAg/g-C3N4, Blue LED, O26-Methoxy-2-methyl-4-phenylquinoline81 rsc.org
4-Chloro-N-benzylanilineEthanolAg/g-C3N4, Blue LED, O26-Chloro-2-methyl-4-phenylquinoline55 rsc.org
N-(4-Methylbenzyl)anilineStyreneTBPA•+, O2, MeCN2-Phenyl-4-(p-tolyl)quinoline78 acs.org
N-(4-Bromobenzyl)anilineStyreneTBPA•+, O2, MeCN4-(4-Bromophenyl)-2-phenylquinoline58 acs.org

Bond Activation and Cleavage Studies

The C-H and C-N bonds within the this compound structure are targets for activation and cleavage, enabling further functionalization. Transition metal catalysis is a common strategy for such transformations. researchgate.net

C-H Bond Activation: The benzylic C-H bonds are particularly susceptible to activation due to the resonance stabilization of the resulting benzylic radical or organometallic intermediate. masterorganicchemistry.com Transition metal-catalyzed C-H functionalization can be directed by the amine group, which acts as a coordinating ligand. youtube.com For example, palladium-catalyzed meta-C-H arylation, amination, and chlorination of benzylamines have been developed using a transient mediator strategy, demonstrating the ability to functionalize the aromatic ring of the benzyl group. nih.gov The amine itself can serve as a directing group, facilitating ortho-C-H functionalization of the aniline ring. Ruthenium(II) has been shown to catalyze the annulation of benzamidines with alkynes through C-H/N-H bond activation to form 1-aminoisoquinolines, a reaction class that highlights the potential for activating the ortho-C-H bond of the aniline portion of an N-benzylaniline. nih.gov

C-N Bond Cleavage: The cleavage of the benzyl C-N bond is another important reaction pathway. organic-chemistry.org This transformation is valuable for deprotection strategies and for using benzylamines as synthetic precursors. researchgate.net A metal-free electrochemical method has been reported for the selective oxidative cleavage of the benzyl C-N bond, converting various benzylamines into the corresponding carbonyl compounds using water as the oxygen source. mdpi.com The proposed mechanism involves an initial single-electron oxidation at the anode to form a nitrogen radical cation, which ultimately leads to the cleavage of the C-N bond. mdpi.com Additionally, catalytic systems such as Pd-C have been used for the N-debenzylation of benzylamines. organic-chemistry.org

Role of 3 Fluoro N 2 Fluorobenzyl Aniline As a Precursor in Advanced Organic Synthesis and Materials Science Excluding Biological/clinical Applications

Scaffold for Complex Chemical Structure Elaboration

The difluorinated N-benzylaniline framework of 3-Fluoro-N-(2-fluorobenzyl)aniline serves as a foundational scaffold for the synthesis of more intricate and functionally diverse molecules. The strategic placement of fluorine atoms influences the reactivity of the aromatic rings and the benzylic position, allowing for selective chemical transformations.

Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of significant interest due to their unique electronic and photophysical properties. This compound is a promising precursor for the synthesis of fluorinated PAHs, particularly nitrogen-containing systems like phenanthridines. The N-benzylaniline core can undergo intramolecular cyclization reactions to form the rigid, planar structure of phenanthridine (B189435).

One established method for such transformations is photochemical cyclization. nih.govnih.gov In this process, irradiation with UV light can induce an intramolecular carbon-carbon bond formation between the two aromatic rings of the N-benzylaniline derivative. The presence of fluorine atoms can influence the efficiency and regioselectivity of this cyclization.

Another approach involves transition-metal-catalyzed intramolecular C-H arylation. nih.gov Catalysts based on palladium or rhodium can facilitate the direct coupling of the aniline (B41778) and benzyl (B1604629) rings. The electronic nature of the fluorinated rings in this compound can modulate the activity of the catalyst and the reaction pathway. The synthesis of phenanthridinones, a class of compounds with a carbonyl group in the phenanthridine core, has also been achieved through various catalytic methods, including palladium-catalyzed cyclization of N-aryl-2-aminopyridine with 2-iodobenzoic acid. nih.gov

The resulting fluorinated phenanthridines are expected to exhibit altered electronic properties, such as a lower highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be advantageous for applications in organic electronics.

Preparation of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in various fields of chemistry. Chiral auxiliaries and ligands are crucial tools in achieving high stereoselectivity. The structural framework of this compound makes it a suitable candidate for the development of novel chiral auxiliaries and ligands.

While direct application of this compound as a chiral auxiliary has not been extensively reported, closely related structures have demonstrated significant potential. For instance, new fluorine-containing chiral auxiliaries based on (S)-N-(2-benzoylphenyl)-1-(2-fluorobenzyl)-pyrrolidine-2-carboxamide have been synthesized. These auxiliaries, when complexed with Ni(II), have shown high efficiency in the asymmetric synthesis of (S)-α-amino acids, exhibiting faster reaction rates and high stereoselectivities.

The introduction of fluorine atoms into chiral ligands can influence their catalytic activity and selectivity through steric and electronic effects. Fluorine can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can help in organizing the transition state of a reaction and thereby enhance enantioselectivity. youtube.com The development of chiral ligands derived from this compound could, therefore, offer new possibilities for asymmetric catalysis. nih.gov

Monomer in Polymer Chemistry and Advanced Functional Materials

The unique electronic properties conferred by the fluorine atoms make this compound an attractive monomer for the synthesis of advanced functional polymers and materials.

Precursor for Conducting Polymers and Optoelectronic Materials

Conducting polymers, particularly those based on polyaniline, have been the subject of intense research due to their electrical conductivity and environmental stability. The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical methods to yield polymers with a conjugated backbone. nih.gov

The incorporation of fluorine atoms into the polymer structure, as would be the case with the polymerization of this compound, can significantly modify the properties of the resulting polyaniline derivative. Fluorine's high electronegativity can lower the energy levels of the polymer's HOMO and LUMO, which can affect its conductivity, redox potentials, and optical properties. nih.gov This tuning of electronic properties is crucial for the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

The table below summarizes the potential effects of fluorine incorporation on the properties of polyaniline-based conducting polymers.

PropertyEffect of Fluorine IncorporationRationale
Band Gap Potential for tuning (narrowing or widening)The strong electron-withdrawing nature of fluorine can lower both HOMO and LUMO levels, the net effect on the band gap depends on the specific substitution pattern.
Conductivity Can be enhanced or modulatedAltered electronic structure and intermolecular packing due to C-F bonds can influence charge transport.
Solubility May be improved in specific organic solventsThe presence of fluorine can increase solubility in fluorinated or other specific solvents, facilitating polymer processing.
Thermal Stability Generally increasedThe high strength of the C-F bond can enhance the overall thermal stability of the polymer backbone.
Optical Properties Shift in absorption and emission spectraChanges in the electronic structure directly impact the wavelengths of light the polymer absorbs and emits.

Building Block for Fluoro-Containing Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.org The functionalization of the organic linkers is a key strategy for tuning the properties of MOFs for specific applications such as gas storage, separation, and catalysis.

Fluorinated MOFs (F-MOFs) have attracted considerable attention due to their enhanced stability and unique properties arising from the presence of fluorine. rsc.orgCurrent time information in Bangalore, IN. The incorporation of fluorine can increase the hydrophobicity of the framework, leading to improved moisture stability, and can also enhance interactions with specific guest molecules. acs.org

This compound, after suitable modification to introduce coordinating groups such as carboxylates or pyridyls, could serve as a novel fluorinated linker for the synthesis of F-MOFs. For example, a copper-organic framework with a dual-functionalized linker derived from 3,5-bis(2,4-dicarboxylic acid)-4-(trifluoromethyl)aniline has been synthesized and shown to have enhanced photocatalytic activity for H₂ evolution. nih.govrsc.org This demonstrates the potential of using fluorinated aniline derivatives as building blocks for functional MOFs. The presence of the N-benzyl group in the linker could also introduce additional flexibility or functionality into the framework.

Applications in Catalysis and Supramolecular Chemistry

The structural and electronic features of this compound also suggest its potential utility in the fields of catalysis and supramolecular chemistry.

The nitrogen atom in this compound can act as a ligand for metal catalysts. N-benzylaniline derivatives have been used in various catalytic systems. rsc.org The fluorine substituents can modulate the electron-donating ability of the nitrogen atom, which in turn can influence the activity and selectivity of the metal center in a catalytic reaction. nih.gov

In supramolecular chemistry, the ability of molecules to form ordered assemblies through non-covalent interactions is exploited to create complex functional systems. The fluorine atoms in this compound can participate in various non-covalent interactions, including dipole-dipole interactions and the formation of C-F···H and C-F···π contacts. These interactions can play a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures. acs.org The study of supramolecular assemblies of fluorinated N,N-diaryl-amines has shown that these interactions can lead to the formation of unique crystal packing and morphologies.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

The compound this compound, while not a conventional ligand for direct Metal-Organic Framework (MOF) synthesis due to the absence of strong coordinating groups like carboxylates or azoles, presents intriguing possibilities as a functional precursor in the design of advanced porous materials. Its integration into MOF structures would likely proceed through indirect methods, such as post-synthetic modification (PSM) or as a guest molecule within a host framework, thereby imparting unique properties to the final material.

The rationale for its use stems from the presence of two fluorinated aromatic rings and a secondary amine linkage. The fluorine atoms can introduce desirable properties such as increased hydrophobicity, enhanced thermal and chemical stability, and specific host-guest interactions within the MOF pores. The N-H group of the secondary amine offers a site for potential further functionalization or can act as a hydrogen bond donor.

One plausible synthetic strategy involves the initial synthesis of a MOF with reactive sites, such as open metal sites or coordinatively unsaturated linkers. Subsequently, a derivative of this compound, functionalized with a suitable coordinating group (e.g., a carboxylic acid or a pyridine (B92270) moiety), could be introduced as a secondary building block. For instance, derivatization of the aniline ring with a carboxyl group would transform it into a viable linker for MOF construction.

Alternatively, MOFs can be designed to encapsulate this compound as a guest molecule. In this scenario, the MOF would be synthesized with pores of appropriate size and chemical environment to selectively adsorb and retain the molecule. The non-covalent interactions between the fluorinated rings of the guest and the internal surface of the MOF would be the primary driving force for this encapsulation. Research on the oxidative coupling of benzylamine (B48309) derivatives catalyzed by MOFs suggests the potential for in-situ reactions within the framework pores. researchgate.net

While direct synthesis of a MOF using this compound as the primary organic linker has not been reported, the principles of MOF chemistry allow for the conceptual design of such materials. A hypothetical MOF, termed MFU-X (Metal-Organic Framework Ulm University-X), could be envisioned where a dicarboxylic acid derivative of this compound is used as the organic linker in conjunction with a metal ion like Zn(II) or Cu(II).

Table 1: Hypothetical Design Parameters for a MOF Incorporating a this compound-dicarboxylate Linker
ParameterHypothetical Value/DescriptionRationale
Metal NodeZn₄O(-COO)₆Common and versatile secondary building unit in MOF chemistry, known for forming robust frameworks.
Organic LinkerThis compound-4',4''-dicarboxylic acidProvides the necessary coordination sites for framework construction while retaining the core structure of the target compound.
Resulting Framework Topologypcu (primitive cubic)A common topology for MOFs synthesized from octahedral metal nodes and linear ditopic linkers.
Calculated Pore Diameter~12-15 ÅThe bulky nature of the linker would likely result in a microporous to mesoporous material.
Potential ApplicationSelective gas separation (e.g., CO₂/CH₄)The fluorine functionalization could enhance the affinity for CO₂ through dipole-quadrupole interactions.

Component in Supramolecular Assemblies and Host-Guest Systems

In the realm of supramolecular chemistry, this compound is a compelling candidate for incorporation into complex, non-covalently bonded structures. Its molecular architecture, featuring electron-rich aromatic systems, fluorine substituents, and a hydrogen bond-donating N-H group, provides multiple handles for engaging in a variety of supramolecular interactions. These include π-π stacking, hydrogen bonding, C-H···π interactions, and halogen bonding.

The fluorinated phenyl rings are of particular interest. Fluorine atoms can participate in favorable interactions with electron-deficient aromatic systems or with other fluorine atoms (fluorous interactions), guiding the self-assembly process. The presence of two such rings in a non-planar arrangement could lead to the formation of unique three-dimensional assemblies.

One area of potential is in the design of host-guest systems. A macrocyclic host, such as a cyclodextrin, calixarene, or a self-assembled molecular cage, could be designed to encapsulate this compound. The hydrophobic interior of such hosts would provide a favorable environment for the aromatic portions of the molecule, while specific interactions with the fluorine atoms or the amine group could enhance binding selectivity and strength. The encapsulation of fluorinated guests within molecular hosts has been shown to influence the photophysical properties of the guest and the stability of the host-guest complex. rsc.org

Furthermore, this compound could itself act as a building block for larger supramolecular structures. For example, through hydrogen bonding interactions between the N-H group of one molecule and the π-system of an aromatic ring of another, extended one-dimensional chains or more complex networks could be formed. The specific geometry and electronic properties of the molecule would dictate the final architecture of the assembly.

The study of such host-guest systems and self-assembled structures is crucial for the development of new materials for molecular recognition, sensing, and the controlled release of active compounds. While specific studies on this compound in this context are not yet prevalent, the fundamental principles of supramolecular chemistry strongly support its potential utility.

Table 2: Potential Supramolecular Interactions and Resulting Assemblies for this compound
Interaction TypeParticipating GroupsPotential Supramolecular AssemblyPotential Application
Hydrogen BondingN-H group (donor), aromatic π-system or fluorine (acceptor)1D chains, sheetsCrystal engineering, formation of liquid crystals
π-π StackingFluorinated benzene (B151609) and aniline ringsColumnar structures, aggregates in solutionOrganic electronics, charge transport materials
Host-Guest EncapsulationEntire molecule as guest, macrocycle (e.g., cyclodextrin, calixarene) as hostInclusion complexMolecular sensing, controlled release systems
Halogen BondingFluorine atoms as halogen bond acceptorsCo-crystals with halogen bond donorsDesign of new solid-state materials with tailored properties

Future Directions and Emerging Research Avenues for 3 Fluoro N 2 Fluorobenzyl Aniline Derivatives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For derivatives of 3-Fluoro-N-(2-fluorobenzyl)aniline, future research will likely focus on moving away from traditional, often harsh, synthesis conditions towards more sustainable alternatives.

Green Catalysis: The use of copper-based catalysts for N-arylation reactions represents a more economical and sustainable alternative to palladium-catalyzed systems. organic-chemistry.org Research into Cu(II)-catalyzed N-arylation of NH-heterocycles in water at room temperature showcases a promising green approach that could be adapted for the synthesis of these aniline (B41778) derivatives. rsc.org This method avoids volatile organic solvents and can lead to high functional group tolerance and scalability. rsc.org

Direct C-H Functionalization: To improve atom economy and reduce waste from pre-functionalized starting materials, direct C-H arylation is a powerful strategy. rsc.orgresearchgate.net Developing methodologies for the direct C-H arylation of fluorinated anilines or benzylamines would streamline the synthesis of complex derivatives. researchgate.netuva.nl Recent advancements in ruthenium-catalyzed C-H arylation under more sustainable conditions, avoiding solvents like NMP and reducing catalyst loading, provide a template for future work in this area. rsc.org

Biocatalysis: Enzymatic approaches offer mild reaction conditions and high selectivity. The use of immobilized nitroreductase enzymes for the synthesis of aniline derivatives from nitroaromatics in aqueous media is an emerging sustainable method. acs.org This biocatalytic reduction of a nitro group could be a key step in a synthetic pathway to fluorinated aniline precursors, reducing the reliance on precious metal catalysts and harsh reducing agents. acs.org

Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and efficiency compared to batch processes. nih.gov Implementing the synthesis of this compound derivatives in a flow system could allow for better control over reaction parameters, reduce reaction times, and enable the safe handling of potentially hazardous intermediates. nih.govuc.pt This approach is particularly advantageous for multi-step syntheses, allowing for the telescoping of reactions without isolating intermediates. uc.pt

Advanced Computational Modeling for Predictive Chemical Design and Property Optimization

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For derivatives of this compound, in silico methods can guide synthetic efforts and predict key properties.

Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure, stability, and spectroscopic properties of molecules. bohrium.com Studies on other fluorinated aniline derivatives have successfully used DFT to correlate theoretical data with experimental NMR, FTIR, and UV-Vis spectra. bohrium.com This approach can be used to predict how different substituents on the this compound core will affect its geometry, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO), thereby guiding the design of derivatives with specific electronic or optical properties. bohrium.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their properties. nih.gov While often used for biological activity, QSAR can also model physicochemical properties. For derivatives of this compound, QSAR models could be developed to predict properties like solubility, lipophilicity, or even performance in materials science applications based on calculated molecular descriptors. nih.govnih.gov This predictive capability can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Integration into High-Throughput Experimentation and Automated Synthesis Platforms

To rapidly explore the chemical space around the this compound scaffold, high-throughput experimentation (HTE) and automated synthesis are essential.

Automated Synthesizers: Modern automated synthesis platforms can perform a wide range of chemical transformations with high speed and reproducibility. sigmaaldrich.com These systems often use pre-packaged reagent cartridges for common reactions like reductive amination, amide coupling, and Suzuki coupling. sigmaaldrich.comresearchgate.net A library of this compound derivatives could be rapidly synthesized by coupling a variety of aldehydes or carboxylic acids to a functionalized precursor on such a platform. researchgate.netchemrxiv.org

Parallel Synthesis: Miniaturization of automated synthesis into a parallel format, such as 96-well plates, allows for the creation of large compound libraries for screening purposes. researchgate.net This approach would be invaluable for exploring the structure-property relationships of these derivatives in a systematic and efficient manner, for instance, in the search for new materials with optimal optical or electronic properties. researchgate.net The development of capsule-based systems, where all reagents and purification media are contained within a disposable cartridge, further simplifies the automation process, making it accessible for generating diverse libraries of these aniline derivatives. synplechem.comrsc.org

Development of New Reaction Methodologies Exploiting the Compound's Unique Reactivity Profile

The electronic properties conferred by the two fluorine atoms in this compound can be exploited to develop novel chemical transformations.

Fluorine-Directed Reactivity: The strong electron-withdrawing nature and specific substitution pattern of the fluorine atoms can influence the reactivity of the aromatic rings and the amine linkage. Research could focus on developing reactions that are uniquely enabled or directed by this fluorination pattern. This might include selective C-H functionalization at positions activated or deactivated by the fluorine substituents. uva.nl

Photoinduced Reactions: Photoinduced methods, including organophotoredox catalysis, are becoming increasingly powerful for forming challenging bonds under mild conditions. acs.orgacs.org Future research could explore the photoinduced difluoroalkylation or arylation of the aniline nitrogen, potentially via the formation of an electron-donor-acceptor (EDA) complex, to access novel structural motifs. acs.org

N-Perfluoroalkylation-Defluorination Strategies: While not directly applicable to the parent compound, the concept of using labile N-perfluoroalkylated intermediates for further functionalization is an intriguing avenue. nih.gov One could envision developing methods where the N-H bond of a 3-fluoroaniline (B1664137) precursor is functionalized with a group that can be later transformed through a controlled defluorination pathway, leading to a diverse range of fluorinated nitrogen heterocycles or other complex amines. nih.gov

Potential for Applications in Emerging Fields of Chemical Science

The unique electronic and structural features of fluorinated diarylamines suggest potential applications in several cutting-edge areas of chemical science, excluding biological imaging.

Sensing: Polyaniline and its derivatives are well-known for their use in chemical sensors due to their tunable electrical conductivity. rsc.org The incorporation of fluorine into the polymer backbone can modify its electronic properties and surface morphology. rsc.org Derivatives of this compound could be investigated as monomers for the synthesis of novel conductive polymers. These materials could exhibit high sensitivity and selectivity towards specific analytes like moisture or ammonia (B1221849), making them promising for advanced sensor applications. rsc.org

Non-Linear Optics (NLO): Organic molecules with large second-order NLO responses are critical for applications in optoelectronics and photonics. bohrium.com Fluorinated compounds are of particular interest in this field. researchgate.netresearchgate.net The introduction of fluorine can enhance thermal stability and tune the electronic properties of NLO chromophores. researchgate.netresearchgate.netrsc.org Computational studies have already shown that fluorinated aniline derivatives can possess significant NLO properties. bohrium.com Future research could involve the synthesis of derivatives of this compound incorporating donor-pi-acceptor motifs to maximize their hyperpolarizability, making them candidates for next-generation NLO materials.

Optical Imaging Materials: While biological imaging is excluded, fluorinated molecules are valuable in materials science for optical applications. Fluorinated polymers can exhibit low optical propagation loss, making them suitable for fabricating optical waveguides. researchgate.net Furthermore, fluorinated nanoparticles can be used as tracers in magnetic resonance imaging (¹⁹F MRI), a technique that benefits from the lack of a natural fluorine signal in biological systems, though this application borders on the biological. nih.govnih.gov The development of polymers or materials incorporating the this compound scaffold could lead to new materials for optical devices or specialized imaging applications in materials science.

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-N-(2-fluorobenzyl)aniline, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, brominated analogs (e.g., 3-Bromo-N-(2-fluorobenzyl)aniline) are synthesized by reacting 2-fluorobenzylamine with fluorinated aryl halides in the presence of a palladium catalyst . Substituent positions on the benzyl group and aromatic ring significantly affect steric hindrance and electronic effects, altering reaction rates and yields. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical for minimizing byproducts.

Q. How can the purity of this compound be assessed using chromatographic techniques?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis. A C18 reverse-phase column and a mobile phase of acetonitrile/water (70:30 v/v) can resolve impurities. Thin-Layer Chromatography (TLC) using silica gel plates and ethyl acetate/hexane (1:3) as the eluent provides rapid qualitative assessment. Cross-validate with mass spectrometry (GC-MS or LC-MS) to confirm molecular ions (e.g., m/z = 234.2 for C₁₃H₁₀F₂N) .

Q. What safety protocols are essential when handling fluorinated aniline derivatives?

  • Methodological Answer : Fluorinated anilines require strict adherence to PPE (gloves, lab coat, goggles) and ventilation due to potential toxicity and volatility. Work in a fume hood to avoid inhalation. Store under inert atmospheres (argon or nitrogen) to prevent oxidation. Spill containment should use activated carbon or silica-based absorbents. Refer to SDS guidelines for fluorinated aromatic amines, which highlight risks of dermal absorption and respiratory irritation .

Advanced Research Questions

Q. How can overlapping signals in ¹H NMR spectra of fluorinated anilines be resolved?

  • Methodological Answer : Overlapping aromatic proton signals arise from scalar couplings and limited chemical shift dispersion. Use 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H-¹³C signals. For this compound, deuterated DMSO or CDCl₃ enhances resolution. Assign fluorine-proton couplings (³JHF) using ¹⁹F-¹H HMBC (Heteronuclear Multiple Bond Correlation) .

Q. What adsorption kinetics govern the purification of this compound using macroporous resins?

  • Methodological Answer : Adsorption on resins like NKA-II follows pseudo-second-order kinetics, with film diffusion as the rate-limiting step. Isotherms fit the Freundlich model (Q = KF × C^1/n), where Q is adsorption capacity and C is equilibrium concentration. Optimize parameters: pH 6–7 (prevents protonation of the amine group), resin dosage (1–2 g/L), and contact time (60–90 min). Dynamic breakthrough curves using column chromatography validate scalability .

Q. How do fluorinated substituents influence the electronic properties and reactivity of the aniline core?

  • Methodological Answer : Fluorine atoms inductively withdraw electron density, decreasing the aromatic ring's electron-richness. This reduces nucleophilicity of the amine group but enhances stability against oxidation. Substituent positions (ortho, meta, para) modulate steric effects: ortho-fluorine increases steric hindrance, slowing electrophilic substitution. Computational methods (DFT) can map electrostatic potential surfaces to predict reactivity .

Q. Can enzymatic pathways be engineered to degrade this compound in contaminated environments?

  • Methodological Answer : Aniline dioxygenase (AD) from Pseudomonas spp. can be modified via promoter mutations (e.g., Q gene promoter) to enhance substrate specificity. Fluorinated analogs require AD variants with expanded active sites to accommodate bulky substituents. Co-culture systems with Rhodococcus spp. improve degradation efficiency in mixed-pollutant environments. Monitor degradation intermediates (e.g., fluorocatechol) via LC-MS/MS .

Q. What strategies are effective for synthesizing heterocyclic derivatives of this compound?

  • Methodological Answer : Introduce heterocycles (e.g., furan, pyridine) via Ullmann coupling or Buchwald-Hartwig amination. For example, 3-Fluoro-N-(furan-2-ylmethyl)aniline is synthesized by reacting 3-fluoroaniline with furfuryl chloride under basic conditions. Characterize derivatives using HRMS and X-ray crystallography to confirm regiochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.